4-(4-Bromo-pyridin-2-ylmethyl)-morpholine
Description
4-(4-Bromo-pyridin-2-ylmethyl)-morpholine is a heterocyclic compound featuring a morpholine ring linked via a methyl group to a pyridine ring substituted with a bromine atom at the 4-position. The bromine atom enhances reactivity for cross-coupling reactions, while the morpholine ring contributes to solubility and bioavailability .
Properties
IUPAC Name |
4-[(4-bromopyridin-2-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-1-2-12-10(7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPIUPMCSFKNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling Approach
This method employs palladium acetate (Pd(OAc)₂) as a catalyst, triphenylphosphine as a ligand, and bases such as sodium carbonate in solvents like dimethoxyethane or tetrahydrofuran (THF). The key steps include:
- Formation of 4-(5-bromo-pyridin-2-ylmethyl)-morpholine by coupling a bromo-substituted pyridine intermediate with morpholine.
- Use of mild heating (~80°C) to facilitate the coupling.
- Isolation of the product by filtration and washing to achieve high purity.
Reaction conditions summary:
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (0.002 eq) |
| Ligand | Triphenylphosphine (PPh₃, 0.009 eq) |
| Base | Na₂CO₃ or NaOH |
| Solvent | Dimethoxyethane (DME), THF |
| Temperature | 30–80 °C |
| Reaction Time | 3 hours |
| Yield | Up to 98% crude product |
This method allows for efficient Suzuki-type coupling, with subsequent purification steps to isolate the target compound.
Multi-Step Non-Palladium Route
An alternative approach avoids palladium catalysis and organometallic reagents:
- Construction of the pyridine ring via reaction of vinamidinium salts with acetone.
- Chlorination and nucleophilic substitution steps introduce the bromine and morpholine functionalities.
- Reduction steps using hydrogen and palladium on carbon catalyst to finalize the structure.
This route involves more steps but offers an option for palladium-free synthesis, which may be advantageous for certain industrial applications.
Salt Formation and Purification
The free base of 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine can be converted into pharmaceutically acceptable salts, such as citrate salts, by:
- Mixing the free base with citric acid in solvents like methanol, ethanol, acetone, or ethyl acetate.
- Using 1 to 1.5 mole equivalents of citric acid.
- Performing the reaction at ambient temperature with solvent volumes ranging from 10 to 45 parts per weight of starting material.
- Isolating the salt by filtration, washing with water and organic solvents, and vacuum drying.
This salt formation improves the compound's stability and handling properties.
Reaction Mechanistic Notes and Challenges
- The compound contains acidic methylene protons adjacent to the morpholine ring, prone to deprotonation by strong bases such as Grignard reagents, which complicates direct metal-halogen exchange.
- To overcome this, more reactive magnesiate reagents (e.g., isopropyl butylmagnesiate lithium) are used for efficient Mg-Br exchange.
- Temperature control (e.g., maintaining -15 to -20 °C) is critical during these steps to prevent side reactions.
- The compound exists in tautomeric forms; preparation methods account for this to ensure the desired isomer is obtained.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-pyridin-2-ylmethyl)-morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridine ring.
Scientific Research Applications
4-(4-Bromo-pyridin-2-ylmethyl)-morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
a) 4-(3-Bromopyridin-2-yl)morpholine
- Structure : Bromine at the 3-position on pyridine.
- Key Data :
- Comparison : The bromine position alters electronic distribution, affecting reactivity in Suzuki-Miyaura couplings. The 3-bromo derivative may exhibit distinct metabolic stability compared to the 4-bromo isomer.
b) 4-(5-Bromopyrimidin-2-yl)morpholine
- Structure : Pyrimidine ring replaces pyridine; bromine at the 5-position.
- Key Data :
- Bromine at the 5-position allows regioselective functionalization .
c) 4-(4-Chloropyrimidin-2-yl)morpholine
- Structure : Chlorine replaces bromine; pyrimidine instead of pyridine.
- Key Data: CAS: 24192-96-9 Synonym: 4-(4-chloro-2-pyrimidinyl)morpholine .
- Comparison : Chlorine’s lower electronegativity reduces reactivity in cross-couplings but may improve stability under acidic conditions. Pyrimidine’s planar structure enhances stacking interactions in DNA-targeted agents .
Heterocycle-Modified Derivatives
a) 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
- Structure : Thiadiazole ring replaces pyridine; chlorine substituent.
- Key Data :
- Comparison : The thiadiazole ring introduces sulfur, enabling redox-active behavior. Chlorine at the 4-position enhances electrophilicity for nucleophilic substitutions .
b) 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine
- Structure: Quinoline core with pyrrolidine and morpholine substituents.
- Key Data: Application: Explored in anticancer research due to quinoline’s intercalation properties .
- Comparison : The extended aromatic system improves fluorescence properties, useful in bioimaging. Pyrrolidine enhances membrane permeability .
Pharmacologically Relevant Analogs
a) 2-Aminomethyl-4-(4-fluorobenzyl)morpholine
- Structure : Fluorobenzyl group replaces bromopyridinylmethyl.
- Key Data :
- Comparison: The fluorobenzyl group increases metabolic stability and lipophilicity, critical for oral bioavailability. The aminomethyl side chain enables salt formation for improved solubility .
b) 4-(4-(6-Bromo-7-(piperazin-1-yl)imidazo[4,5-b]pyridin-2-yl)phenyl)morpholine
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : Bromine at the 4-position on pyridine enables efficient Buchwald-Hartwig aminations, as demonstrated in the synthesis of kinase inhibitors .
- Spectroscopic Signatures : ¹H NMR of 4-(3-bromopyridin-2-yl)morpholine shows distinct coupling patterns (J = 4.7–7.7 Hz) for pyridine protons, aiding structural confirmation .
- Thermal Stability : Pyrimidine-based analogs (e.g., 4-(5-Bromopyrimidin-2-yl)morpholine) exhibit higher melting points (~140–150°C) compared to pyridine derivatives, correlating with crystallinity .
Biological Activity
4-(4-Bromo-pyridin-2-ylmethyl)-morpholine, with the CAS number 380381-64-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a bromo-pyridine moiety. Its structural formula can be represented as follows:
This unique structure contributes to its diverse biological activities.
The biological activity of 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biological pathways, such as those related to inflammation and cancer progression.
- Receptor Modulation : It may bind to receptors that are pivotal in cellular signaling, thereby altering normal physiological responses.
- Disruption of Cellular Processes : By affecting pathways crucial for cell survival and replication, the compound can induce apoptosis in cancer cells.
Antimicrobial Activity
Studies have demonstrated that 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting essential enzymes.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.2 µg/mL |
| Pseudomonas aeruginosa | 0.8 µg/mL |
Anticancer Potential
The compound has been investigated for its anticancer properties. Molecular docking studies suggest that it interacts with specific targets in cancer cells, leading to significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| H460 | 0.5 |
| A549 | 0.3 |
These results indicate that the compound may inhibit cell proliferation and induce cell cycle arrest.
Anti-inflammatory Effects
In vitro studies have reported that 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 1.0 |
| COX-2 | 0.9 |
This inhibition suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of similar compounds has provided insights into how modifications can enhance biological activity. For example, substituents on the pyridine ring significantly influence potency against specific targets.
Comparative Analysis
| Compound | Activity | Remarks |
|---|---|---|
| 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine | Antimicrobial | Effective against multiple strains |
| 4-(3-Chloro-pyridin-2-ylmethyl)-morpholine | Moderate Activity | Less potent than bromo derivative |
| 4-(4-Fluoro-pyridin-2-ylmethyl)-morpholine | High Anticancer Activity | Superior efficacy in cancer models |
Case Studies and Research Findings
Several case studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models.
- Antimicrobial Research : Another study focused on the antimicrobial properties revealed that the compound effectively reduced bacterial load in infected animal models, suggesting its viability as a therapeutic agent.
- Inflammation Model : Research investigating its anti-inflammatory effects showed significant reductions in inflammatory markers in animal models treated with this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine, and which reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between morpholine and brominated pyridine precursors. Key conditions include:
- Solvent : Anhydrous DMF or THF to prevent hydrolysis.
- Catalyst : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate intermediates.
- Temperature : 60–80°C for 12–24 hours.
- Monitoring via TLC or ¹H NMR ensures reaction completion. Yields of ~96% are reported under optimized conditions .
Q. What spectroscopic techniques are most effective for characterizing 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Peaks at δ 8.25 (pyridine H), 7.80 (pyridine H), and 3.35–3.87 ppm (morpholine CH₂ groups). Coupling constants (e.g., J = 4.7–7.7 Hz) confirm pyridine substitution patterns .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 271.1 (C₁₀H₁₂BrN₂O⁺) .
- IR Spectroscopy : C-Br stretch at ~560 cm⁻¹ and morpholine C-O-C vibrations at 1,100–1,250 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields during the synthesis of 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine under varying catalytic conditions?
- Methodological Answer : Yield discrepancies often stem from:
- Catalyst Loading : Excess K₂CO₃ (>2 equiv.) may lead to side reactions.
- Solvent Purity : Trace moisture in DMF reduces efficiency.
- Reaction Time : Under 12 hours results in incomplete conversion.
- Systematic optimization via Design of Experiments (DoE) is recommended. For example, evidence shows yields drop from 96% to 23% when substituting K₂CO₃ with weaker bases like NaHCO₃ .
Q. What strategies improve the aqueous solubility of 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine for biological assays without structural modification?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) or ethanol (10% v/v) to enhance solubility.
- Surfactants : Polysorbate-80 (0.1% w/v) forms micelles for stable dispersions.
- Cyclodextrins : β-cyclodextrin inclusion complexes increase solubility by 10–20×, as validated for analogous bromopyridines .
Q. How does the bromine substituent influence cross-coupling reactivity, and which palladium catalysts are optimal for functionalizing this compound?
- Methodological Answer :
- Reactivity : The bromine serves as a leaving group in Suzuki-Miyaura couplings. Electron-withdrawing pyridine rings enhance oxidative addition efficiency.
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) with XPhos ligands in THF/H₂O (3:1) at 80°C achieves >85% conversion.
- Substrates : Arylboronic acids with electron-donating groups (e.g., -OMe) improve coupling rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
